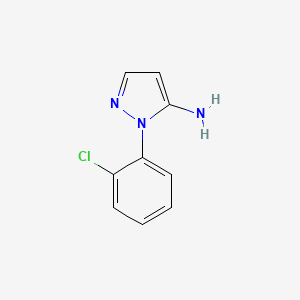

1-(2-Chlorophenyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research demonstrates the synthesis of new chemical compounds using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. For instance, Shaabani et al. (2009) developed a one-pot reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, using 1,3-diphenyl-1H-pyrazol-5-amine among other reactants (Shaabani et al., 2009). Additionally, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015).

Catalysis and Ligand Development

Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, using derivatives of 1H-pyrazole (Togni et al., 1996). Sakya and Rast (2003) reported high yields of 5-alkyl amino and thioether pyrazoles via nucleophilic substitution reactions of chloro pyrazoles with various substitutions (Sakya & Rast, 2003).

Medicinal Chemistry and Antitumor Activity

Sherif A F Rostom (2010) synthesized novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to nitrogenous heterocycles, showing significant antitumor potential (Rostom, 2010). Additionally, Prabakaran et al. (2010) reported the synthesis of pyrazolylisoquinolines, potentially applicable in medicinal chemistry (Prabakaran et al., 2010).

Fluorescence and Sensing Applications

Harris et al. (2013) synthesized platinum complexes with pyrazole amine ligands, showing potential in photophysics and fluorescence (Harris et al., 2013). Gao et al. (2018) developed a fluorescent turn-on chemosensor based on a diarylethene with a 1H-pyrazol-5-amine Schiff base group, useful for detecting metal ions (Gao et al., 2018).

Wirkmechanismus

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability.

Mode of Action

As a VGSC blocker, 1-(2-Chlorophenyl)-1H-pyrazol-5-amine would likely interact with its targets by selectively blocking the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . This inhibition reduces the excitability of neurons, potentially altering the function of neural circuits.

Biochemical Pathways

Vgsc blockers like cenobamate can influence neuronal signaling pathways by reducing the influx of sodium ions into neurons . This can affect downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.

Pharmacokinetics

Similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine . These properties could potentially influence the bioavailability and distribution of this compound in the body.

Result of Action

Vgsc blockers like cenobamate can reduce neuronal excitability, which may alter the function of neural circuits and potentially have therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biochemical context in which it is present .

Cellular Effects

Other pyrazoline derivatives have been shown to exhibit significant biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of similar compounds have been studied .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine at different dosages in animal models are not well studied. Other pyrazole derivatives have been used in animal models to study various diseases .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Other pyrazole derivatives are known to undergo various metabolic transformations .

Transport and Distribution

Other pyrazole derivatives have been studied for their transport and distribution properties .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Other pyrazole derivatives have been studied for their subcellular localization .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAYEAHCDGNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B2827936.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)